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Compound of Interest

Compound Name: Tyrphostin 8

Cat. No.: B1683691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tyrphostins represent a class of synthetic compounds that were initially designed as inhibitors

of protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signal

transduction pathways, and their dysregulation is often implicated in various diseases,

including cancer. Tyrphostin 8, also known as AG-10 or α-cyano-(4-hydroxy)cinnamonitrile, is

a member of the benzylidenemalononitrile class of tyrphostins. While initially investigated for its

PTK inhibitory activity, subsequent studies have revealed a more complex pharmacological

profile, including the inhibition of other key signaling molecules. This technical guide provides

an in-depth analysis of the structure-activity relationship (SAR) of Tyrphostin 8, its known

mechanisms of action, and detailed experimental protocols for its characterization.

Core Structure and Physicochemical Properties
Tyrphostin 8 belongs to the benzylidenemalononitrile family of compounds. Its chemical

structure is characterized by a 4-hydroxybenzylidene group attached to a malononitrile moiety.
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Property Value

IUPAC Name (E)-2-(4-hydroxybenzylidene)malononitrile

Synonyms Tyrphostin 8, AG-10, SF-6847

CAS Number 3785-90-8

Molecular Formula C₁₀H₆N₂O

Molecular Weight 170.17 g/mol

Appearance White to off-white crystalline powder

Solubility Soluble in DMSO and ethanol

Structure-Activity Relationship (SAR)
The biological activity of tyrphostins is highly dependent on the nature and position of

substituents on the benzylidene ring. While a comprehensive SAR study for a large library of

direct Tyrphostin 8 analogs is not readily available in the public domain, studies on related

benzylidenemalononitrile and S-aryltyrphostin derivatives provide valuable insights into the

structural requirements for inhibitory activity against various targets.

Inhibition of Calcineurin
Tyrphostin 8 has been identified as an inhibitor of the protein serine/threonine phosphatase

calcineurin.[1] The following table summarizes the inhibitory activity of Tyrphostin 8 and

related analogs against calcineurin.
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Compound Structure IC₅₀ (µM) for Calcineurin
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trile
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Key SAR observations for calcineurin inhibition:

The presence of a hydroxyl group at the 4-position of the benzylidene ring appears to be

important for activity.

Additional hydroxyl groups, as in Tyrphostin A23, can decrease potency.

Bulky hydrophobic groups at the 3 and 5 positions, as in Tyrphostin A48, are tolerated and

can result in potent inhibition.

Methoxy groups at the 3 and 5 positions, as seen in Tyrphostin A46, abolish activity.

Inhibition of Protein Tyrosine Kinases
While Tyrphostin 8 is a relatively weak inhibitor of the Epidermal Growth Factor Receptor

(EGFR) tyrosine kinase (IC₅₀ = 560 µM), SAR studies on related S-aryltyrphostins have
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demonstrated that modifications to the core structure can lead to potent and selective inhibition

of EGFR and its homolog HER-2.[3]

A study on α-substituted benzylidenemalononitrile 5-S-aryltyrphostins revealed the following

SAR trends for EGFR and HER-2 kinase inhibition:

Introduction of S-aryl substituents at the 5-position of the benzylidene ring can lead to potent

inhibition of both EGFR and HER-2 kinases.[3]

Certain S-aryl substituents can confer selectivity for HER-2 over EGFR.[3]

The nature of the S-aryl group significantly influences the inhibitory potency.[3]

Mechanism of Action and Signaling Pathways
Tyrphostin 8 exerts its biological effects through the modulation of multiple signaling

pathways. Its primary reported mechanisms include the inhibition of calcineurin and the

modulation of the Protein Kinase Cδ (PKCδ) - Extracellular signal-regulated kinase (ERK1/2)

pathway.

Calcineurin Inhibition
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Its

inhibition by Tyrphostin 8 suggests a potential role in modulating immune responses and other

cellular processes regulated by this phosphatase.
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Calcineurin Inhibition by Tyrphostin 8
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Proposed Inhibition of PKCδ-ERK1/2 Pathway by Tyrphostin 8
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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